molecular formula C7H9N5OS B13065872 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13065872
M. Wt: 211.25 g/mol
InChI Key: WQOIIJQMVIWJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1936490-17-3) is a chemical compound with the molecular formula C7H9N5OS and a molecular weight of 211.24 g/mol . This reagent features a hybrid molecular structure, incorporating both a 1,2,4-triazole and a methoxy-substituted thiazole ring, which are classes of nitrogen-containing heterocycles known for their significant biological and pharmacological properties . The 1,2,4-triazole nucleus, in particular, is a privileged scaffold in medicinal chemistry and has been extensively investigated for its wide spectrum of biological activities. Compounds containing this moiety have demonstrated promising results as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents in research settings . The presence of the thiazole ring further enhances the compound's potential as a valuable building block in drug discovery, as this heterocycle is a common feature in many bioactive molecules . As such, this amine-functionalized triazole-thiazole hybrid serves as a versatile intermediate for researchers in medicinal chemistry, aimed at the design and synthesis of novel therapeutic candidates. It is also a key starting material for the development of more complex heterocyclic systems, such as the pyrazolo[5,1-c][1,2,4]triazole scaffold, which is an emerging biologically active framework . This product is intended for research purposes only and is not for diagnostic or personal use.

Properties

Molecular Formula

C7H9N5OS

Molecular Weight

211.25 g/mol

IUPAC Name

1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9N5OS/c1-13-6-2-5(14-11-6)3-12-4-9-7(8)10-12/h2,4H,3H2,1H3,(H2,8,10)

InChI Key

WQOIIJQMVIWJQO-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Formation of the Thiazole and Triazole Rings

The synthesis typically starts with the preparation of the 3-methoxy-1,2-thiazole moiety, which can be synthesized by established thiazole-forming reactions involving α-haloketones and thiourea derivatives. The 1,2,4-triazole ring is generally prepared via cyclization reactions of hydrazine derivatives with appropriate carboxylic acid derivatives or their equivalents.

Coupling Strategy

The key step involves coupling the 3-methoxy-1,2-thiazol-5-ylmethyl fragment with the 1H-1,2,4-triazol-3-amine nucleus. This is commonly achieved through nucleophilic substitution or alkylation reactions, where the methyl group on the thiazole ring acts as a linker.

  • A typical method involves reacting 3-methoxy-1,2-thiazole (or its methyl derivative) with a pre-functionalized 1,2,4-triazole precursor under basic conditions. Bases such as sodium hydroxide or potassium carbonate are used to deprotonate the amine group, enhancing nucleophilicity.

  • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to dissolve both reactants and facilitate the reaction.

  • Heating or microwave-assisted synthesis is often employed to accelerate the reaction and improve yields.

Alternative Cyclization Approaches

Some protocols suggest cyclization using reagents such as phosphorus oxychloride (POCl₃) to facilitate ring closure and improve product purity. This method is particularly useful when synthesizing 1,2,4-triazole derivatives from hydrazide intermediates.

Industrial and Optimization Considerations

  • Industrial synthesis emphasizes maximizing yield and purity, often employing continuous flow reactors to maintain consistent temperature and reaction times.

  • Purification techniques include recrystallization, column chromatography, and sometimes preparative high-performance liquid chromatography (HPLC).

  • Solid dispersions and salt formation may be used to enhance compound stability and solubility, as indicated by patent literature on related thiazolylmethyl carbamates.

Characterization Techniques Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are critical to confirm the substitution pattern on the thiazole and triazole rings, especially verifying the methoxy group signal (~3.8–4.0 ppm) and amine protons.

  • Infrared (IR) Spectroscopy: Used to identify characteristic N–H stretches (3200–3500 cm⁻¹) and C=N/C–S bonds.

  • X-ray Crystallography: Provides detailed structural confirmation, including intramolecular hydrogen bonding and ring planarity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Thiazole ring formation α-Haloketone + thiourea derivatives Construct 3-methoxy-1,2-thiazole 70–85 Standard literature methods
Triazole ring formation Hydrazine derivatives + carboxylic precursors Cyclization to 1,2,4-triazole 65–80 Microwave-assisted options available
Coupling reaction 3-methoxy-1,2-thiazol-5-ylmethyl + triazole precursor + base (NaOH/K2CO3) + DMF Nucleophilic substitution/alkylation 60–75 Heating or microwave irradiation improves yield
Purification Recrystallization, chromatography Product isolation and purity Critical for pharmaceutical grade

Research Findings and Notes

  • Microwave-assisted synthesis has been reported to significantly reduce reaction times and increase yields in related triazole-thiazole hybrid compounds.

  • The choice of base and solvent critically affects the selectivity and yield of the coupling step.

  • The compound’s biological activity potential as an antimicrobial or antitumor agent drives interest in optimizing these synthetic routes.

  • Patent literature suggests that solid dispersion techniques and salt forms of related thiazolylmethyl compounds improve pharmaceutical properties, which may be applicable to this compound.

Chemical Reactions Analysis

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For example, compounds containing the triazole ring have been shown to possess broad-spectrum antibacterial activity. In a study comparing various triazole derivatives, certain compounds demonstrated effective inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation. A review of 1,2,3-triazole derivatives highlighted their potential in inhibiting cell growth across multiple cancer cell lines. Specifically, one derivative exhibited an IC50 range of 1.02–74.28 μM against six different cancer cell lines . Another study showed that triazole derivatives could induce significant cytotoxic effects in HT29 colorectal cancer cells .

Antitubercular Activity

The compound also shows promise in treating tuberculosis. Certain triazole derivatives have been synthesized and tested for their antitubercular activity, with some exhibiting potent effects comparable to established drugs like Rifampicin .

Fungicidal Properties

The thiazole moiety present in the compound is known for its fungicidal properties. Research into similar thiazole-containing compounds has illustrated their effectiveness against various plant pathogens. Compounds with a triazole structure have been utilized in agricultural formulations to control fungal diseases in crops, enhancing yield and quality .

Synthesis of New Materials

The unique properties of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine allow it to be used in the synthesis of novel materials with specific functionalities. For example, it can serve as a building block for creating polymers or nanomaterials used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the antibacterial effectiveness of various triazole derivativesCompounds showed significant activity against Mycobacterium smegmatis with MIC = 50 μg/mL
Anticancer Activity InvestigationTested new triazole derivatives on cancer cell linesNotable cytotoxicity observed with IC50 values ranging from 1.02–74.28 μM across six lines
Agricultural Application ResearchInvestigated fungicidal properties of thiazole derivativesEffective against plant pathogens; potential for crop protection

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

PTAL 05-02 (5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-1H-1,2,4-triazol-3-amine)
  • Substituent : A nitroimidazole group replaces the methoxythiazole.
  • Activity: Exhibits trypanocidal activity with documented IC50 values, highlighting the role of nitro groups in antiparasitic activity .
  • Key Difference: The nitroimidazole moiety enhances redox activity, which may contribute to genotoxicity, unlike the methoxythiazole in the main compound.
5-Phenyl-1H-1,2,4-triazol-3-amine
  • Substituent : A phenyl group at position 5 of the triazole.
  • Properties : Crystallographic data reveal planar geometry and hydrogen-bonding networks, suggesting solid-state stability .
3-Amino-5-methyl-1,2,4-triazole
  • Substituent : Methyl group at position 4.
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals due to its simplicity and reactivity .
  • Contrast : The absence of a fused heterocycle (e.g., thiazole) limits its electronic diversity compared to the main compound.
Compound 9b (1,3,4-Thiadiazole Derivative)
  • Structure : Contains a thiadiazole ring fused with a triazole.
  • Activity : Potent antitumor activity against HepG2 cells (IC50 = 2.94 µM), attributed to π-electron delocalization and planar geometry .
  • Relevance : The main compound’s thiazole moiety may similarly enhance DNA intercalation or enzyme inhibition.
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
  • Substituent : Fluorophenylmethyl group.
  • Properties : Fluorine’s electronegativity improves metabolic stability and membrane permeability .
  • Comparison : The methoxythiazole in the main compound may offer different electronic effects (e.g., hydrogen bonding via methoxy) compared to fluorine’s inductive effects.

Nitrogen-Rich Energetic Compounds

5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
  • Structure : Tetrazole-triazole hybrid.
  • Applications : High heat of formation (ΔHf) and detonation velocity, suitable for energetic materials .

Biological Activity

1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. The presence of the thiazole moiety in its structure suggests potential biological activity, particularly in pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that incorporates a thiazole and a triazole ring. Its molecular formula is C₇H₈N₄OS. The methoxy group at the 3-position of the thiazole ring contributes to its lipophilicity and may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.

Case Study:
A study reported that triazole derivatives demonstrated cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CEM (T-cell leukemia). The IC₅₀ values for these compounds ranged from submicromolar to nanomolar concentrations, indicating potent activity against tumor cells .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Compounds with similar structural features have been shown to exhibit antibacterial effects against various strains of bacteria.

CompoundActivityReference
1H-Triazole DerivativesModerate antibacterial activity against E. coli and S. aureus
2-AminothiazoleAntimicrobial properties

The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds with similar structures often interact with specific enzymes or receptors involved in cell proliferation and apoptosis.

Interaction Studies

Preliminary studies suggest that this compound may bind to various biological targets, influencing their activity. For example, triazole derivatives have been shown to inhibit enzymes critical for cancer cell survival and proliferation .

Pharmacological Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Cancer Treatment : Due to its potent cytotoxicity against cancer cell lines.
  • Antimicrobial Agents : Potential use in treating bacterial infections.
  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.